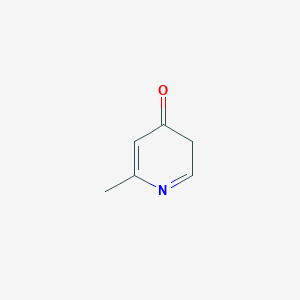![molecular formula C27H20N2 B14204067 2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile CAS No. 823227-45-8](/img/structure/B14204067.png)
2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethynyl group and a benzonitrile moiety
Métodos De Preparación
The synthesis of 2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of 4-(pyrrolidin-1-yl)benzonitrile with ethynylbenzene derivatives under specific conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Aplicaciones Científicas De Investigación
2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile involves its interaction with molecular targets such as receptors or enzymes. The pyrrolidine ring and the ethynyl groups play a crucial role in binding to these targets, leading to modulation of their activity . The compound may also affect specific signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound lacks the ethynyl groups and has different chemical properties and applications.
2-Phenyl-4-pyrrolidin-1-yl-quinoline: This compound has a quinoline ring instead of the benzonitrile moiety, leading to different biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
823227-45-8 |
|---|---|
Fórmula molecular |
C27H20N2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(4-pyrrolidin-1-ylphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C27H20N2/c28-21-26-10-4-3-9-25(26)16-15-24-8-2-1-7-23(24)14-11-22-12-17-27(18-13-22)29-19-5-6-20-29/h1-4,7-10,12-13,17-18H,5-6,19-20H2 |
Clave InChI |
XVWKOINOXNKGKL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C#CC3=CC=CC=C3C#CC4=CC=CC=C4C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
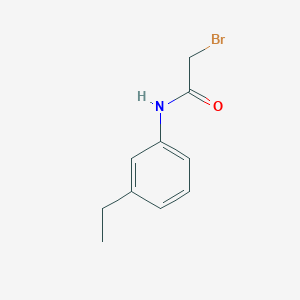
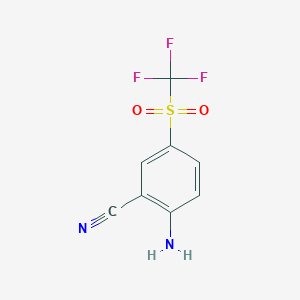
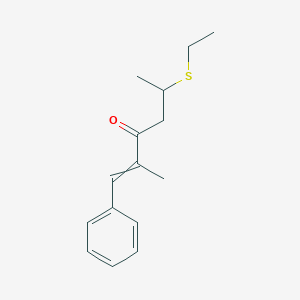
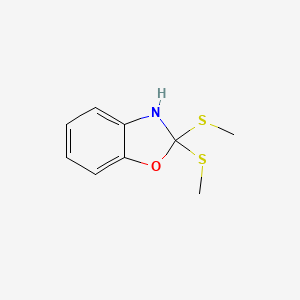
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
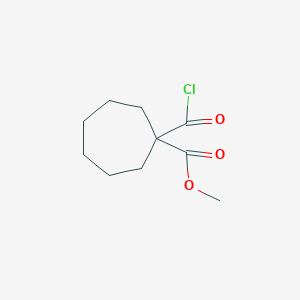
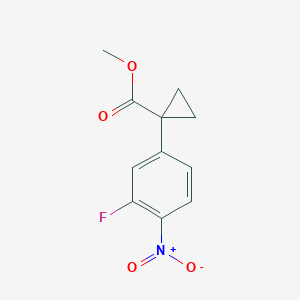
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
